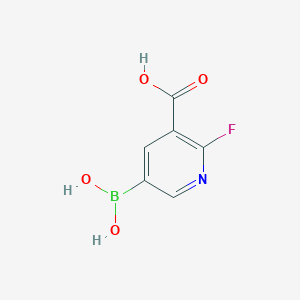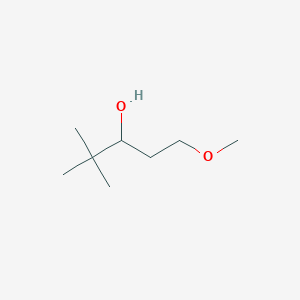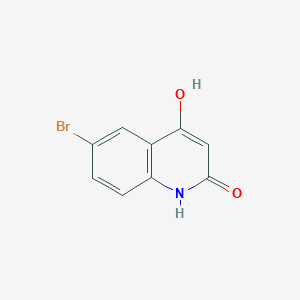
2-Fluoro-3-carboxypyridine-5-boronic acid
Descripción general
Descripción
2-Fluoro-3-carboxypyridine-5-boronic acid (CAS Number: 1451393-51-3) is a boronic acid derivative that is widely used in various scientific experiments . This compound contains both a pyridine ring and a boronic acid group, making it a versatile molecule for a range of applications.
Molecular Structure Analysis
The IUPAC name for this compound is 5-(dihydroxyboryl)-2-fluoronicotinic acid . The InChI code is 1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) and the InChI key is NINXDEFTKZXEEA-UHFFFAOYSA-N . The molecular weight is 184.92 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Boronic acids, including “2-Fluoro-3-carboxypyridine-5-boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .
-
Separation Technologies : Boronic acids have been used in the electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids have been used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .
-
Suzuki–Miyaura Coupling : Boronic acids are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds .
-
Synthesis of Fluorinated Pyridines : Fluorinated pyridines, such as “2-Fluoro-3-carboxypyridine-5-boronic acid”, can be synthesized using various methods . These compounds have potential applications in the pharmaceutical industry due to their unique chemical properties .
-
Chemical Research : “2-Fluoro-3-carboxypyridine-5-boronic acid” is used in chemical research and development . It’s often used as a reagent in the synthesis of other chemical compounds .
-
Suzuki–Miyaura Coupling : Boronic acids are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds .
-
Synthesis of Fluorinated Pyridines : Fluorinated pyridines, such as “2-Fluoro-3-carboxypyridine-5-boronic acid”, can be synthesized using various methods . These compounds have potential applications in the pharmaceutical industry due to their unique chemical properties .
-
Chemical Research : “2-Fluoro-3-carboxypyridine-5-boronic acid” is used in chemical research and development . It’s often used as a reagent in the synthesis of other chemical compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propiedades
IUPAC Name |
5-borono-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDEFTKZXEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262694 | |
| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-carboxypyridine-5-boronic acid | |
CAS RN |
1451393-51-3 | |
| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)



![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)


![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)